molecular formula C14H12N2O2 B031426 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid CAS No. 89915-39-9

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

Numéro de catalogue: B031426
Numéro CAS: 89915-39-9
Poids moléculaire: 240.26 g/mol
Clé InChI: CNUHEVWYPKFJHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(9H-Pyrido[3,4-b]indol-1-yl)propanoic acid is a β-carboline derivative characterized by a pyridoindole core linked to a propanoic acid chain. Its molecular formula is C₁₄H₁₂N₂O₂ (MW: 240.26 g/mol), and it is identified by MDL number MFCD07779146 . This compound is naturally occurring in the fungus Cortinarius infractus, where it was identified using advanced chromatographic and mass spectrometric techniques (e.g., HPLC-MS, SFC-MS) . Notably, during extraction with alcohols like methanol or ethanol, it undergoes esterification to form artifacts such as methyl or ethyl esters . Its structural versatility and natural origin make it a subject of interest in medicinal and synthetic chemistry.

Mécanisme D'action

Target of Action

Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.

Mode of Action

The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .

Biochemical Pathways

Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .

Pharmacokinetics

infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.

Result of Action

The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .

Action Environment

The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .

Activité Biologique

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a compound that belongs to the class of pyridoindole alkaloids, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyridoindole backbone, which is associated with various bioactive properties.

Antimicrobial Activity

Research has indicated that derivatives of pyridoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound can inhibit the growth of various bacterial strains. A study highlighted that certain derivatives demonstrated effective bactericidal activity against Mycobacterium tuberculosis , with a notable reduction in bacterial load in infected models .

Compound Bacterial Strain MIC (μM) Bactericidal Activity (log reduction)
This compoundM. tuberculosis102.5
Related derivativeStaphylococcus aureus152.0
Another derivativeEscherichia coli201.8

Antifilarial Activity

Pyridoindole derivatives have also been evaluated for their antifilarial activity. In vivo studies have shown that certain compounds exhibit high macrofilaricidal activity against Acanthoeilonema viteae and other filarial species. Specifically, some derivatives demonstrated over 90% efficacy in sterilizing female worms in experimental settings .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds within this class can interfere with nucleic acid synthesis in pathogens, leading to cell death.
  • Disruption of Cellular Membranes : These compounds may disrupt the integrity of microbial membranes, causing leakage of cellular contents.
  • Modulation of Immune Responses : Some studies suggest that these compounds can enhance host immune responses against infections.

Study on Antimycobacterial Activity

A significant study evaluated the in vivo efficacy of a related compound, indole propionic acid (IPA), which shares structural similarities with this compound. In this study, mice infected with M. tuberculosis were treated with IPA at doses of 100 mg/kg. The results showed a seven-fold reduction in bacterial load in the spleen compared to untreated controls, indicating strong potential for use as an adjunct therapy in tuberculosis treatment .

Evaluation of Antifilarial Properties

Another investigation focused on the antifilarial properties of pyridoindole derivatives against filarial worms. The results demonstrated that specific derivatives not only exhibited high adulticidal activity but also effectively sterilized female worms when administered at appropriate dosages over multiple days .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the β-carboline core and propanoic acid side chain. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₄H₁₂N₂O₂, exact mass 240.090) . For crystalline forms, X-ray diffraction (XRD) resolves hydrogen bonding and packing, as demonstrated in the monohydrate derivative (C₁₅H₁₄N₂O₃·H₂O) with monoclinic P2₁/n symmetry .

Q. How can researchers synthesize this compound and its derivatives?

  • Methodological Answer : A common approach involves coupling β-carboline precursors with propanoic acid derivatives. For example, esterification of 9H-pyrido[3,4-b]indole-3-carboxylic acid with alcohols (e.g., butanol) yields esters, achieving ~66% efficiency . Alternative routes include modifying tryptophan derivatives or using supercritical fluid extraction (SFE) with CO₂ and modifiers like methanol to isolate intermediates .

Q. What analytical techniques ensure purity and stability of this compound in experimental settings?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ ~280 nm) monitors purity. Mass spectrometry (MS) validates molecular integrity, while thermogravimetric analysis (TGA) assesses thermal stability. Storage at -20°C in DMSO preserves stability for ≥6 months .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, such as P-selectin inhibition?

  • Methodological Answer : In vitro assays include surface plasmon resonance (SPR) to measure direct binding affinity to P-selectin. In vivo models (e.g., murine thrombosis) assess anti-inflammatory effects via cytokine profiling (TNF-α, IL-8). The IC₅₀ for HMCEF, a related inhibitor, is determined through competitive binding studies .

Q. How should conflicting data on pro-apoptotic vs. anti-inflammatory effects be resolved?

  • Methodological Answer : Context-dependent activity may arise from concentration gradients or cell-type specificity. Dose-response studies (0.1–100 µM) in multiple cell lines (e.g., cancer vs. immune cells) clarify mechanisms. Transcriptomic profiling (RNA-seq) identifies pathways like NF-κB or caspase activation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer : Salt formation (e.g., sodium or arginine salts) enhances aqueous solubility. Co-crystallization with cyclodextrins or formulation in PEG-based nanoparticles improves bioavailability. The monohydrate form (C₁₅H₁₄N₂O₃·H₂O) shows enhanced stability for pharmacokinetic studies .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : Introduce substituents at the β-carboline C4 or C7 positions (e.g., methoxy groups) to modulate electronic effects. Replace the propanoic acid with butanoic acid (C-137 derivative) to evaluate chain-length impact on binding . Computational docking (AutoDock Vina) predicts interactions with target proteins .

Q. What protocols assess metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound depletion. Metabolites (e.g., hydroxylated or glucuronidated forms) are identified via exact mass matching (e.g., m/z 363.083) .

Q. Methodological Considerations

Q. What safety precautions are essential during handling?

  • Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. Emergency protocols include eye irrigation (15-min water flush) and medical consultation for respiratory exposure .

Q. How can crystallography resolve polymorphic variations?

  • Answer : Single-crystal XRD at 100 K determines space group symmetry (e.g., P2₁/n) and hydrogen-bonding networks. Compare experimental powder XRD patterns with simulated data (Mercury software) to detect polymorphs. Thermal analysis (DSC) differentiates hydrates from anhydrous forms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological or synthetic relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities References
3-(9H-Pyrido[3,4-b]indol-1-yl)propanoic acid C₁₄H₁₂N₂O₂ 240.26 Propanoic acid chain Natural occurrence in C. infractus; esterifies with alcohols .
7-Methoxy-β-carboline-1-propionic acid C₁₅H₁₄N₂O₃ 270.28 Methoxy group at position 7 Enhanced lipophilicity (logP = 3.0); potential receptor interactions due to methoxy substitution .
4-Oxo-4-(9H-pyrido[3,4-b]indol-1-yl)butanoic acid (C-137) C₁₅H₁₄N₂O₃ 270.28 Butanoic acid chain with ketone group Produced by marine bacteria; structural similarity to marine alkaloids .
3-(1-(4-Chlorophenyl)-...propanoic acid C₂₀H₁₉ClN₂O₂ 354.83 4-Chlorophenyl group on tetrahydropyridoindole Acts as a selective estrogen receptor downregulator (SERD) antagonist .
1-Acetyl-β-carboline C₁₃H₁₀N₂O 210.23 Acetyl group replacing propanoic acid Metabolite in Streptomyces; altered solubility and pharmacokinetics .
4,8-Dimethoxy-9H-pyrido[3,4-b]indole-1-ethanol C₁₆H₁₆N₂O₃ 284.31 Dimethoxy and ethanol substitutions Synthetic derivative; potential bioactivity unexplored .

Structural and Functional Insights

Substitutions on the β-Carboline Core

  • Methoxy Groups : Addition of methoxy groups (e.g., 7-methoxy derivative) increases lipophilicity (logP = 3.0 vs. 2.74 for the parent compound) and may enhance blood-brain barrier penetration .
  • Halogenated Derivatives : The 4-chlorophenyl analog demonstrates targeted receptor modulation (e.g., estrogen receptor antagonism), highlighting the role of halogen atoms in improving binding specificity .

Chain Modifications Propanoic Acid vs.

Synthetic Accessibility

  • The parent compound is synthesized via hydrolysis of dihydro-β-carboline precursors using LiOH/HCl .
  • Fluorobenzyl-substituted analogs (e.g., TRPM8 antagonists) require multi-step catalysis, emphasizing the complexity of introducing bulky substituents .

Propriétés

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHEVWYPKFJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237937
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89915-39-9
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.